Pyrazolidine

Description

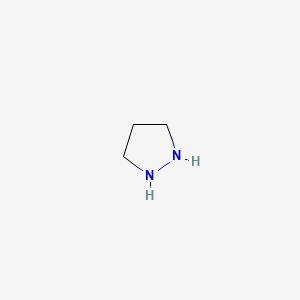

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPWKWBDZOARPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198444 | |

| Record name | Pyrazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-70-1 | |

| Record name | Pyrazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0MA3161MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pyrazolidine Core: A Technical Guide to Characterization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidine nucleus, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. This in-depth technical guide provides a comprehensive overview of the characterization of the this compound core, encompassing its physicochemical properties, key experimental protocols for structural elucidation, and an exploration of its role in modulating critical biological pathways.

Physicochemical and Biological Activity Data of this compound and Its Derivatives

The inherent properties of the this compound ring and the modifications through various substitutions dictate the biological activity of its derivatives. Below is a summary of key quantitative data.

Table 1: Physicochemical Properties of the this compound Core

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂ | [1] |

| Molecular Weight | 72.11 g/mol | [1] |

| XLogP3-AA | -0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 72.068748264 Da | [1] |

| Monoisotopic Mass | 72.068748264 Da | [1] |

| Topological Polar Surface Area | 24.1 Ų | [1] |

| Heavy Atom Count | 5 | [1] |

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Phenylbutazone | COX-1/COX-2 | Not specified as selective | [2] |

| Pyrazoline Derivative 2g | Lipoxygenase (LOX) | 80 | [2] |

| Pyrazolo[1,5-a]quinazoline 13i | NF-κB/AP-1 | 4.8 | [3] |

| Pyrazolo[1,5-a]quinazoline 16 | NF-κB/AP-1 | Not specified | [3] |

Table 3: Antibacterial Activity of Selected this compound and Pyrazoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole-derived hydrazone 3 | A. baumannii | 4 | [4] |

| Naphthyl-substituted pyrazole-hydrazone 6 | Gram-positive strains, A. baumannii | 0.78–1.56 | [4] |

| Thiazolo-pyrazole derivative 17 | MRSA | 4 | [4] |

| Imidazo-pyridine substituted pyrazole 18 | Gram-negative strains | <1 | [4] |

| Quinoline-substituted pyrazole 19 | Various bacteria | 0.12–0.98 | [4] |

| Pyrazoline derivative 22 | E. faecalis | 32 | [5] |

| Pyrazoline derivative 24 | E. faecalis | 32 | [5] |

| Pyrazoline derivative 9 | Gram-positive isolates | 4 | [6] |

Experimental Protocols for Characterization

Accurate characterization of the this compound core and its derivatives is fundamental for structure elucidation and understanding structure-activity relationships (SAR). The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound derivatives.

¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing and Interpretation: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) to assign each proton to its position in the molecule. For the this compound ring, protons on the carbon atoms typically appear as complex multiplets in the aliphatic region (around 1.5-3.5 ppm), while protons on the nitrogen atoms can be broad and their chemical shift is solvent-dependent.[7][8]

¹³C NMR Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing and Interpretation: Process the spectrum and analyze the chemical shifts to assign each carbon atom. The carbon atoms of the this compound ring typically resonate in the range of 40-60 ppm.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Spectrum Interpretation: Analyze the absorption bands to identify characteristic functional groups. Key absorptions for the this compound core include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and C-N stretching.[7][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile this compound derivative into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

Fragmentation: The high-energy molecular ions often fragment into smaller, characteristic charged fragments.

-

Mass Analysis and Detection: Separate the ions based on their mass-to-charge ratio (m/z) and detect them to generate a mass spectrum.

-

Spectrum Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The fragmentation of the this compound ring can lead to characteristic losses of small neutral molecules.[11][12][13]

Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[14][15]

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation) and collect the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the crystal structure using direct or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[16]

Signaling Pathways and Logical Relationships

The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways. Understanding these interactions is crucial for drug development.

Anti-inflammatory Signaling Pathway: COX-2 Inhibition

Many this compound-based anti-inflammatory drugs, such as phenylbutazone, exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[17][18] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation.[19][20][21]

References

- 1. This compound | C3H8N2 | CID 79033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rjpn.org [rjpn.org]

- 10. ejournal.upi.edu [ejournal.upi.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 19. benchchem.com [benchchem.com]

- 20. Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Physicochemical Properties of Pyrazolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolidine, a saturated five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a core scaffold in a variety of pharmacologically active molecules. Its unique structural and electronic properties impart favorable characteristics for drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative example of the role of a this compound derivative in a key biological signaling pathway.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for its application in medicinal chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈N₂ | [1][2] |

| Molar Mass | 72.11 g/mol | [1][2][3] |

| Melting Point | 10-12 °C | [1][3] |

| Boiling Point | 138 °C | [3] |

| Density | 1.00 g/cm³ (at 20 °C) | [3] |

| Refractive Index (nD) | 1.477 | [3] |

| pKa | 9.70 ± 0.20 (Predicted) | [1] |

| LogP | -0.3 | [2] |

| Appearance | Hygroscopic liquid | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery and development. The following sections detail standardized experimental protocols that can be employed to measure the key properties of this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Method: Capillary Method

-

Sample Preparation: A small amount of this compound is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C per minute for a preliminary approximate determination. Once the approximate melting range is known, the measurement is repeated with a fresh sample, heating at a slower rate of 1-2 °C per minute starting from about 15-20 °C below the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Method: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), a thermometer, and a Bunsen burner or other heat source are required.

-

Procedure: The test tube assembly is attached to the thermometer and immersed in the Thiele tube. The apparatus is heated gently at the side arm. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound. For a base like this compound, it indicates the pH at which the compound is 50% protonated.

Method: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.

-

Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are used.

-

Procedure: The this compound solution is placed in a beaker with the pH electrode and a magnetic stir bar. The initial pH of the solution is recorded. The acid titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (the point of steepest slope). The pKa is the pH at the half-equivalence point.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Method: Shake-Flask Method

-

Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask. The flask is sealed and agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After the equilibration period, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with known concentrations of this compound is used for quantification.

LogP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of the lipophilicity of a compound, representing the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Method: HPLC-based Determination

-

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.

-

Procedure: A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase HPLC column (e.g., C18). The retention times of these standards are recorded. This compound is then injected under the same chromatographic conditions, and its retention time is measured.

-

Data Analysis: The logP of this compound is determined by interpolating its retention time on the calibration curve of logP versus retention time of the standard compounds.

Synthesis of this compound

A common and straightforward method for the synthesis of the this compound ring is through the cyclization of a 1,3-dihalopropane with hydrazine.

Experimental Workflow: Synthesis of this compound

Signaling Pathway Involvement: The Case of Celecoxib

This compound derivatives are renowned for their anti-inflammatory properties. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The mechanism of action of Celecoxib provides an excellent illustration of how a this compound-based scaffold can interact with a key signaling pathway in inflammation.

Anti-inflammatory Signaling Pathway of Celecoxib

The diagram illustrates that inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Celecoxib, a this compound derivative, selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of prostaglandins and exerting its anti-inflammatory effects.[3]

Conclusion

This compound is a fundamentally important heterocyclic scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties, coupled with standardized methods for their determination and an appreciation of its role in the mechanism of action of established drugs, is essential for the rational design and development of new therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this versatile molecular entity.

References

Spectroscopic Data of Pyrazolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of pyrazolidine, a foundational heterocyclic compound in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data

The spectroscopic data for this compound and its derivatives are crucial for structural elucidation and characterization. Below are compilations of typical NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a representative derivative.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| This compound (Predicted) | CDCl₃ | ~1.8-2.0 | Quintet | C4-H₂ |

| ~2.7-2.9 | Triplet | C3-H₂, C5-H₂ | ||

| ~4.5-5.0 | Broad Singlet | N1-H, N2-H | ||

| 1-Phenylthis compound-3,5-dione | DMSO-d₆ | 3.54 | Singlet | C4-H₂ |

| 7.20-7.50 | Multiplet | Aromatic-H | ||

| 10.95 | Singlet | N-H |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound (Predicted) | - | 25.9 | C4 |

| 49.8 | C3, C5 | ||

| 1-Phenylthis compound-3,5-dione | DMSO-d₆ | 36.0 | C4 |

| 120.9, 125.0, 128.9, 140.2 | Aromatic C | ||

| 172.9 | C3, C5 (C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists characteristic IR absorption bands for this compound derivatives. Data for the parent this compound is limited, so data for functionalized pyrazolidines are presented.

Table 3: IR Spectroscopic Data for this compound Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H Stretch |

| 2850-2960 | Medium-Strong | C-H Stretch (Aliphatic) |

| 1680-1750 | Strong | C=O Stretch (in this compound-diones) |

| 1450-1550 | Medium | C-N Stretch, N-H Bend |

| 1100-1300 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 72 | High | [M]⁺ (Molecular Ion) |

| 43 | High | [C₂H₅N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

| 28 | High | [CH₂N]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

2.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

-

Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

2.2.2. Instrument Parameters

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

2.3.2. Instrument Parameters (Electron Ionization - EI)

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 10-500.

-

Scan Speed: 1000-2000 amu/s.

-

Ion Source Temperature: 200-250 °C.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a typical fragmentation pathway for this compound.

An In-depth Technical Guide to the Fundamental Chemistry of the Pyrazolidine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry of the pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms.[1] Its unique structural features and synthetic accessibility have made it a valuable scaffold in medicinal chemistry and drug development. This document details its synthesis, reactivity, spectroscopic properties, and diverse biological applications, with a focus on providing practical information for researchers in the field.

Structure and Properties of the this compound Ring

The this compound ring is the saturated analog of pyrazole and pyrazoline.[2] The parent this compound is a liquid at room temperature, though it is hygroscopic.[3] The presence of two adjacent nitrogen atoms imparts distinct chemical properties, including basicity and the potential for a variety of substitution patterns on both the nitrogen and carbon atoms. The conformational flexibility of the five-membered ring also plays a crucial role in the biological activity of its derivatives.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂ | [5] |

| Molar Mass | 72.11 g/mol | [5] |

| Melting Point | 10 to 12 °C | [3] |

| Boiling Point | 138 °C | [3] |

| Density | 1.00 g/cm³ (at 20 °C) | [3] |

| pKa (of conjugate acid) | ~8 |

Synthesis of the this compound Ring

A variety of synthetic strategies have been developed to construct the this compound core, ranging from classical condensation reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One of the most versatile methods for synthesizing the this compound ring is the [3+2] cycloaddition reaction between a 1,3-dipole, such as an azomethine imine, and a dipolarophile, typically an alkene or alkyne.[3][6] This method allows for the creation of diverse and complex this compound derivatives with good control over regioselectivity and stereoselectivity.[7]

The general workflow for a 1,3-dipolar cycloaddition to form a this compound ring is depicted below:

Caption: General workflow for 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Bicyclic Pyrazolidinones via [3+2] Cycloaddition

This protocol describes the synthesis of bicyclic pyrazolidinones from α,β-unsaturated sugar δ-lactones, as reported in the literature.

-

Materials: α,β-unsaturated sugar δ-lactone, hydrazine derivative, solvent (e.g., ethanol), catalyst (if required).

-

Procedure:

-

Dissolve the α,β-unsaturated sugar δ-lactone and a stoichiometric equivalent of the hydrazine derivative in the chosen solvent in a round-bottom flask.

-

The reaction can be performed under thermal conditions (reflux) or using microwave irradiation to accelerate the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the bicyclic pyrazolidinone.

-

A straightforward method for the synthesis of the parent this compound ring involves the cyclization of 1,3-dihalopropanes (e.g., 1,3-dichloropropane or 1,3-dibromopropane) with hydrazine.[3] This reaction proceeds via a double nucleophilic substitution.

Caption: Synthesis of this compound from 1,3-dihalopropanes.

Experimental Protocol: Preparation of this compound

-

Materials: 1,3-dibromopropane, hydrazine hydrate, ethanol.

-

Procedure:

-

A solution of 1,3-dibromopropane in ethanol is added dropwise to a stirred solution of hydrazine hydrate in ethanol at a controlled temperature.

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the precipitated hydrazine hydrobromide is filtered off.

-

The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by distillation.

-

This compound-3,5-diones are an important class of this compound derivatives with significant biological activities. They are commonly synthesized by the condensation of a malonic acid derivative (e.g., diethyl malonate) with a substituted hydrazine.[8][9]

Table 2: Comparison of Synthesis Methods for this compound-3,5-diones [8]

| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |

| Classical Condensation | Diethyl malonate, Substituted hydrazine | 6-8 hours | 40-80% | Well-established, readily available starting materials. | Long reaction times, moderate yields, often requires purification by recrystallization. |

| Microwave-Assisted Synthesis | Diethyl malonate, Substituted hydrazine | 10-30 minutes | 80-95% | Rapid reaction rates, high yields, improved energy efficiency. | Requires specialized microwave reactor, optimization may be needed. |

Experimental Protocol: Classical Condensation for 1-Phenylthis compound-3,5-dione [8]

-

Materials: Diethyl malonate, phenylhydrazine, sodium ethoxide, absolute ethanol, hydrochloric acid.

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

-

Add phenylhydrazine to the reaction mixture and reflux for 6-8 hours.

-

After cooling, remove the solvent under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude 1-phenylthis compound-3,5-dione is collected by filtration, washed with water, and purified by recrystallization from ethanol.

-

Experimental Protocol: Microwave-Assisted Synthesis of 4,4-Disubstituted this compound-3,5-diones [8]

-

Materials: Diethyl malonate, hydrazine hydrate, aromatic aldehyde (e.g., benzaldehyde), ethanol, catalytic amount of piperidine.

-

Procedure:

-

In a microwave-safe vessel, combine diethyl malonate, hydrazine hydrate, the aromatic aldehyde, and a catalytic amount of piperidine in ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture at 100-120 °C for 10-30 minutes.

-

After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

-

Reactivity of the this compound Ring

The this compound ring exhibits a range of chemical reactivities, primarily centered around the two nitrogen atoms and the C-H bonds of the ring.

The this compound ring can be oxidized to form pyrazolines or pyrazoles, depending on the oxidizing agent and the substitution pattern of the ring. One-electron oxidation of pyrazolin-5-ones has been studied, demonstrating the formation of radical cations.[10]

The N-N bond in the this compound ring can be cleaved under reductive conditions to yield 1,3-diaminopropane derivatives. Additionally, certain substituted pyrazoles can undergo ring-opening and recyclization cascades, particularly when highly reactive intermediates like nitrenes are generated.[11][12] Photochemically induced ring opening of pyrazolo[1,2-a]pyrazolones has also been reported.[13]

Spectroscopic Characterization

The structure of this compound derivatives is routinely confirmed using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.

Table 3: Typical Spectroscopic Data for this compound Derivatives

| Technique | Key Features and Typical Chemical Shifts/Frequencies | Reference |

| ¹H NMR | - CH₂ groups of the this compound ring typically appear as multiplets in the range of δ 1.5-3.5 ppm. - Protons on carbons adjacent to nitrogen are shifted downfield. - N-H protons, if present, appear as broad singlets. | [14][15] |

| ¹³C NMR | - Carbon atoms of the this compound ring typically resonate in the range of δ 40-60 ppm. - Carbons attached to nitrogen atoms are deshielded. | [14][15][16][17] |

| IR Spectroscopy | - N-H stretching vibrations appear as a broad band in the region of 3200-3400 cm⁻¹. - C-H stretching vibrations of the methylene groups are observed around 2850-2960 cm⁻¹. - For pyrazolidinones, a strong C=O stretching band is present around 1650-1750 cm⁻¹. | [14][15] |

| Mass Spectrometry | - The molecular ion peak (M⁺) is usually observed. - Fragmentation patterns often involve cleavage of the N-N bond and loss of substituents. | [14] |

Biological Applications and Drug Development

This compound derivatives have garnered significant attention in drug development due to their wide range of pharmacological activities.[6] This includes their use as anti-inflammatory, antimicrobial, and enzyme inhibitory agents.

This compound-containing molecules have been successfully developed as inhibitors of various enzymes.

-

Dipeptidyl Peptidase IV (DP-IV) Inhibitors: A series of this compound derivatives have been synthesized and evaluated as DP-IV inhibitors, with some compounds exhibiting IC50 values in the low micromolar range.[18] DP-IV is a target for the treatment of type 2 diabetes.

-

Carbonic Anhydrase (CA) Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of human carbonic anhydrase isoforms, with some derivatives showing potent inhibition.[19]

-

TANK-binding kinase 1 (TBK1) Inhibitors: 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent inhibitors of TBK1, a key enzyme in the innate immune signaling pathway.[20]

Table 4: Quantitative Biological Activity of Selected this compound Derivatives

| Derivative Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| This compound derivatives | Dipeptidyl Peptidase IV (DP-IV) | 1.56 µM (for compound 9i) | [18] |

| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrase I (hCA I) | Kᵢ values in the nanomolar range | [19] |

| 1H-pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | IC₅₀ values in the nanomolar range | [20] |

| This compound-3,5-diones | UDP-N-acetylenolpyruvyl Glucosamine Reductase (MurB) | Low micromolar IC₅₀ values | [21] |

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. For instance, the inhibition of TBK1 by pyrazolo[3,4-b]pyridine derivatives directly impacts the interferon signaling pathway, which is crucial for the antiviral and inflammatory responses.

Caption: Inhibition of the TBK1 signaling pathway.

Conclusion

The this compound ring is a privileged scaffold in medicinal chemistry, offering a unique combination of structural features and synthetic accessibility. The diverse methodologies for its synthesis, coupled with its versatile reactivity, allow for the creation of a wide array of derivatives. The proven biological activities of these compounds, particularly as enzyme inhibitors, highlight the continued importance of the this compound core in the development of new therapeutic agents. This guide provides a foundational understanding of the fundamental chemistry of the this compound ring to aid researchers in their drug discovery and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel Synthesis, Characterization and Biological Evaluation of Substituted this compound-3, 5-Dione [jscimedcentral.com]

- 10. One-electron redox reactions of pyrazolin-5-ones. A pulse radiolysis study of antipyrine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]

- 12. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and evaluation of this compound derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Pyrazolidine: Nomenclature, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolidine, a saturated five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and its role in biologically active derivatives. Particular attention is given to the quantitative aspects of its biological activity and the signaling pathways modulated by its derivatives, offering a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Chemical Identification and Nomenclature

This compound is systematically named according to IUPAC nomenclature. Its unambiguous identification is crucial for scientific communication and regulatory purposes.

| Identifier | Value | Reference |

| CAS Number | 504-70-1 | [1][2] |

| Preferred IUPAC Name | This compound | [2] |

| Other Names | 1,2-Diazolidine | [2] |

| Molecular Formula | C₃H₈N₂ | [1] |

| InChI | InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2 | [1] |

| InChIKey | USPWKWBDZOARPV-UHFFFAOYSA-N | [1] |

| SMILES | C1CNNC1 | [2] |

Physicochemical Properties

The physicochemical properties of this compound and its common derivative, this compound-3,5-dione, are summarized below. These parameters are essential for understanding their behavior in biological systems and for the design of new derivatives.

| Property | This compound | This compound-3,5-dione |

| Molecular Weight | 72.11 g/mol [1] | 100.08 g/mol [3] |

| Melting Point | 10-12 °C[2] | Not available |

| Boiling Point | 138 °C[2] | Not available |

| Density | 1.00 g/cm³ (at 20 °C)[2] | Not available |

| pKa | 9.70 ± 0.20 (Predicted)[4] | Not available |

| LogP | -0.3[1] | -1.0[3] |

| Appearance | Liquid[2] | Not available |

| Solubility | Hygroscopic[2] | Not available |

Synthesis of this compound and Derivatives

The synthesis of the this compound ring is a fundamental process in the generation of novel pharmaceutical candidates. Various synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern.

General Synthesis of Unsubstituted this compound

A common and straightforward method for the preparation of the parent this compound involves the cyclization of a 1,3-dihalopropane with hydrazine.[2]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this synthesis is described by Buhle et al. (1943). The procedure generally involves the slow addition of hydrazine to a solution of 1,3-dichloropropane or 1,3-dibromopropane in a suitable solvent, often with heating. The reaction mixture is then worked up to isolate the this compound product, typically through distillation or crystallization of a salt form.

Synthesis of Substituted this compound-3,5-diones

Substituted this compound-3,5-diones are a class of compounds with significant anti-inflammatory properties. A general three-step synthesis is often employed, starting from a substituted benzoic acid.[5]

Experimental Workflow:

Experimental Protocol:

-

Esterification: The substituted benzoic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed for several hours. After cooling and addition of water, the corresponding methyl ester is isolated.[5]

-

Hydrazinolysis: The synthesized ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.[5]

-

Cyclization: Finally, the acid hydrazide is cyclized by reacting with diethyl malonate to yield the substituted this compound-3,5-dione.[5]

Biological Activities of this compound Derivatives

Derivatives of this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The following table summarizes some of the key activities and provides examples of compounds with their corresponding potencies.

| Compound Class | Biological Activity | Example Compound(s) | IC₅₀ Values | Reference |

| Pyrazoline Derivatives | Anticancer | 3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1][4][6]triazine | 4. µM (Colo205 cells) | [7] |

| Pyrazoline Derivatives | Anticancer | Chromanone-spiro-1-pyrazoline hybrids | 3.0–6.8 µM (HL-60, NALM-6, WM-115 cells) | [7] |

| Pyrazole Derivatives | Anticancer | S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety (Compound 5e) | 15.54 µM (MCF-7 cells) | [8] |

| Pyrazoline Derivatives | Anti-inflammatory | 1,3,4-trisubstituted pyrazole derivatives (Compound 5a) | ≥84.2% inhibition (carrageenan-induced paw edema) | [8] |

| Pyrazole Derivatives | Anti-inflammatory | 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives (10a, 10e, 10f, 10g) | 70-78% inhibition (carrageenan-induced rat paw edema) | [8] |

| Pyrazolopyridine Derivatives | Kinase Inhibition (PIM-1) | Compounds 4k and 7b | 21.2 nM and 18.9 nM | [9] |

| Pyrazolopyridine Derivatives | Kinase Inhibition (EGFR) | Compounds 8c and 12d | 0.14 µM and 0.18 µM | [9] |

Signaling Pathway Modulation by Pyrazolinone Derivatives

Recent studies have shown that certain pyrazolinone derivatives exert their anticancer effects by modulating key intracellular signaling pathways. One such critical pathway is the PI3K/Akt/ERK1/2 signaling cascade, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and metastasis.

The PI3K/Akt/ERK1/2 Signaling Pathway

The diagram below illustrates the key components and interactions within the PI3K/Akt/ERK1/2 signaling pathway that can be targeted by pyrazolinone derivatives.

Pathway Description:

Growth factor binding to Receptor Tyrosine Kinases (RTKs) at the cell surface activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as PDK1 and Akt. This co-localization at the membrane allows PDK1 and mTORC2 to phosphorylate and fully activate Akt. Concurrently, activated RTKs can also activate the Ras-Raf-MEK-ERK cascade. Both Akt and ERK can translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and survival. Pyrazolinone derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby blocking downstream signaling and leading to anticancer effects.

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of heterocyclic compounds in the field of drug discovery and development. Their straightforward synthesis, coupled with the wide array of biological activities exhibited by their derivatives, ensures their continued importance in medicinal chemistry. The ability of certain this compound-based compounds to modulate critical cellular signaling pathways, such as the PI3K/Akt/ERK1/2 cascade, highlights their potential as targeted therapeutic agents. This guide provides a foundational understanding of the core technical aspects of this compound, intended to support and inspire further research and innovation in this promising area.

References

- 1. This compound | C3H8N2 | CID 79033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound-3,5-dione | C3H4N2O2 | CID 4295838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Novel Synthesis, Characterization and Biological Evaluation of Substituted this compound-3, 5-Dione [jscimedcentral.com]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pyrazolidine Core: A Technical Guide to its History, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolidine nucleus, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its history is intrinsically linked to the development of the first synthetic anti-inflammatory drugs. This technical guide provides an in-depth exploration of the discovery of this compound compounds, tracing their origins from early pyrazole chemistry to the landmark synthesis of Phenylbutazone. It details key synthetic methodologies, presents comparative biological data for prominent derivatives, and elucidates their primary mechanism of action through the cyclooxygenase pathway. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

A Century of Discovery: From Pyrazolones to Phenylbutazone

The story of pyrazolidines begins not with the saturated ring itself, but with its aromatic and oxidized relatives, the pyrazoles and pyrazolones. In the 1880s, German chemist Ludwig Knorr, a student of Emil Fischer, was investigating quinine derivatives. This work led him to explore the reaction of 1,3-dicarbonyl compounds with hydrazines, resulting in the famed Knorr pyrazole synthesis and the discovery of Antipyrine (phenazone) in 1883.[1] Antipyrine was one of the first commercially successful synthetic drugs, widely used as an analgesic and antipyretic, and it established the pyrazolone scaffold as a pharmacologically important structure.

Pyrazolidines, being the fully reduced form of pyrazolones, were first described in the chemical literature in the late 19th century. An early synthesis was reported by Knorr and Duden in 1893, involving the reduction of a pyrazolidinone. However, the therapeutic potential of the this compound core remained largely untapped for another half-century.

The watershed moment for this class of compounds arrived in 1949 at the Swiss pharmaceutical company Geigy.[1][2] While searching for a solubilizing agent for the analgesic aminopyrine, chemists discovered a new this compound-3,5-dione derivative with potent anti-inflammatory, antipyretic, and analgesic properties of its own: Phenylbutazone .[1] Initially hailed as a breakthrough for treating rheumatoid arthritis and gout, Phenylbutazone (trade name Butazolidin) became a widely prescribed anti-inflammatory agent.[1][3]

Its success spurred further research, leading to the development of derivatives such as Sulfinpyrazone , introduced for the treatment of gout. Sulfinpyrazone functions primarily as a uricosuric agent, inhibiting the renal reabsorption of uric acid, but it is structurally derived from the this compound core.[4][5]

Over time, the use of Phenylbutazone in humans became heavily restricted due to the risk of severe adverse effects, including gastrointestinal ulcers and blood dyscrasias like aplastic anemia.[2][3] This led to its withdrawal for human use in many countries by the 1980s.[3] However, Phenylbutazone found a new and lasting role in veterinary medicine, where it remains a first-line nonsteroidal anti-inflammatory drug (NSAID) for the management of musculoskeletal pain and inflammation, particularly in horses.[1][2][6]

Core Synthesis Methodologies

The construction of the this compound ring can be achieved through several synthetic strategies. The most classical and commercially significant approach, used for Phenylbutazone and related 3,5-diones, is the cyclocondensation of a 1,3-dicarbonyl compound (specifically, a substituted malonic ester) with a hydrazine derivative.

General Synthesis Workflow: Phenylbutazone

The synthesis of Phenylbutazone is a two-step process starting from diethyl malonate. First, the α-carbon is alkylated to introduce the n-butyl side chain. Second, the resulting diethyl n-butylmalonate undergoes cyclocondensation with hydrazobenzene to form the this compound-3,5-dione ring.

Experimental Protocols

This procedure is adapted from a robust, well-documented method in Organic Syntheses.

-

Apparatus Setup: A 5-L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

-

Base Preparation: 2.5 L of absolute ethanol is added to the flask. 115 g (5 gram atoms) of clean sodium metal is added portion-wise through the condenser at a rate sufficient to maintain a controllable reflux.

-

Enolate Formation: After all the sodium has reacted to form sodium ethoxide, the solution is cooled to approximately 50°C. 825 g (5.15 moles) of diethyl malonate is added slowly from the dropping funnel with continuous stirring.

-

Alkylation: To the resulting clear solution, 685 g (5.0 moles) of n-butyl bromide is added gradually. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for approximately 2 hours, or until the solution is neutral to moist litmus paper.

-

Workup and Purification: The bulk of the ethanol is removed by distillation. The residue is treated with ~2 L of water and shaken thoroughly. The layers are separated, and the upper organic layer containing the product is distilled under reduced pressure. The fraction boiling at 130–135°C / 20 mmHg is collected. This yields 860–970 g (80–90%) of pure diethyl n-butylmalonate.

This protocol is a representative procedure based on established chemical principles for this cyclocondensation reaction.[4][5]

-

Apparatus Setup: A reaction flask is equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

-

Reaction Mixture: To a solution of sodium ethoxide (prepared by dissolving 1 equivalent of sodium metal in anhydrous ethanol), 1 equivalent of diethyl n-butylmalonate and 1 equivalent of hydrazobenzene (1,2-diphenylhydrazine) are added. Anhydrous xylene or toluene can be used as a high-boiling solvent.

-

Cyclocondensation: The mixture is heated to reflux (typically 120-150°C) for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction involves the nucleophilic attack of the hydrazine nitrogens onto the ester carbonyls, with the elimination of two molecules of ethanol.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude Phenylbutazone.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, yields purified Phenylbutazone as a white crystalline powder.

Mechanism of Action: COX Inhibition

The therapeutic effects (and many of the side effects) of Phenylbutazone and other pyrazolidinone NSAIDs are a direct result of their inhibition of the cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Signaling Pathway

The COX pathway is central to the inflammatory cascade. Cellular damage or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes (constitutive COX-1 and inducible COX-2) then catalyze the conversion of arachidonic acid into Prostaglandin H2 (PGH2). This unstable intermediate is rapidly converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins (PGE2, PGD2) and thromboxane (TXA2). These prostanoids are powerful mediators of inflammation, pain, fever, and platelet aggregation.

Phenylbutazone is a non-selective inhibitor , meaning it blocks the active site of both COX-1 and COX-2.

-

Inhibition of COX-2 is responsible for the desired anti-inflammatory, analgesic, and antipyretic effects.

-

Inhibition of COX-1 , which is involved in homeostatic functions, leads to the characteristic side effects, such as gastric mucosal damage (ulcers) and impaired kidney function.

Quantitative Biological Data

The potency and selectivity of NSAIDs are quantified by their half-maximal inhibitory concentration (IC50) values against the COX-1 and COX-2 isoenzymes. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1 / COX-2) is often used as an indicator of COX-2 selectivity; however, selectivity at a therapeutic concentration (e.g., IC80) can also be informative.[5]

| Compound | Target Organism | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Phenylbutazone | Equine | Whole Blood | 3.03 | 10.03 | 0.302 | |

| Phenylbutazone | Human | Whole Blood | 11.2 | 25.1 | 0.45 | |

| Oxyphenbutazone | Human | Whole Blood | 24.5 | 46.7 | 0.52 | |

| Meloxicam | Equine | Whole Blood | 1.83 | 0.48 | 3.81 | |

| Flunixin | Equine | Whole Blood | 0.47 | 1.40 | 0.336 | |

| Celecoxib | Human | Whole Blood | 15 | 0.05 | 30 |

Table 1: Comparative in vitro IC50 values for Phenylbutazone and other NSAIDs against COX-1 and COX-2. Data is derived from whole blood assays, which provide a physiologically relevant measure of inhibitory activity.

Conclusion and Future Outlook

The this compound family of compounds, born from the foundational work in pyrazole chemistry, has had a profound and lasting impact on medicine. The discovery of Phenylbutazone ushered in a new era of potent synthetic anti-inflammatory therapies, and while its systemic use in humans has waned, its principles continue to inform drug design. The non-selective COX inhibition mechanism, while effective, highlighted the critical importance of isoform selectivity, a concept that drove the development of the entire class of COX-2 selective inhibitors (coxibs).

For drug development professionals today, the this compound scaffold remains a versatile and valuable starting point. Its synthetic accessibility and rigid structure allow for systematic modification to explore new therapeutic targets. While the focus has shifted from broad anti-inflammatory agents, derivatives are being investigated for a range of other applications. The enduring legacy of Phenylbutazone serves as a powerful case study in balancing efficacy with safety and underscores the continuous evolution of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 5. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Theoretical Calculation of Pyrazolidine Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methods used to calculate the structure of pyrazolidine, a saturated five-membered heterocyclic ring of significant interest in medicinal chemistry. Understanding the conformational landscape of the this compound ring is crucial for the rational design of novel therapeutics. This document details the computational protocols, presents key structural data, and outlines the workflow for such theoretical investigations.

Introduction to the this compound Ring and its Conformational Flexibility

This compound, a core scaffold in numerous biologically active compounds, is a non-planar, saturated heterocycle. Its five-membered ring exhibits significant flexibility, leading to a complex potential energy surface with multiple conformers. The puckering of the ring is the primary determinant of its three-dimensional shape, which in turn influences its interaction with biological targets. The two most common conformations of the this compound ring are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. Theoretical calculations are indispensable for elucidating the precise geometries and relative stabilities of these conformers.

Theoretical Methodologies for this compound Structure Calculation

Density Functional Theory (DFT) has emerged as a robust and widely used method for the accurate calculation of the structural and electronic properties of heterocyclic systems like this compound. The choice of the functional and basis set is critical for obtaining reliable results.

Recommended Computational Level

A commonly employed and well-validated level of theory for calculations on this compound and its derivatives is the B3LYP functional combined with the 6-31G(d,p) basis set . This approach provides a good balance between computational cost and accuracy for geometry optimizations and energy calculations. For higher accuracy, especially for the calculation of relative energies, larger basis sets such as 6-311++G(d,p) can be utilized.

Detailed Computational Protocol

The following protocol outlines the key steps for performing a theoretical calculation of the this compound structure.

Step 1: Initial Structure Generation

-

An initial 3D structure of the this compound molecule is built using a molecular modeling software (e.g., Avogadro, GaussView).

-

It is advisable to generate initial structures corresponding to the expected low-energy conformers, such as the envelope and twist forms, to ensure all relevant minima on the potential energy surface are located.

Step 2: Geometry Optimization

-

The initial structures are then subjected to geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

The optimization is performed using the chosen level of theory (e.g., B3LYP/6-31G(d,p)).

-

The goal of this step is to find the stationary points on the potential energy surface, which correspond to the minimum energy conformations.

Step 3: Frequency Calculation

-

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

This calculation serves two purposes:

-

To confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Step 4: Conformational Analysis and Relative Energy Calculation

-

The electronic energies, including ZPVE corrections, of all optimized conformers are calculated.

-

The relative energy of each conformer is then determined by subtracting the energy of the most stable conformer from the energy of the others. This allows for the determination of the conformational population at a given temperature using the Boltzmann distribution.

Step 5: Analysis of Structural Parameters

-

The optimized geometries provide detailed information about the bond lengths, bond angles, and dihedral angles of each conformer.

-

The puckering of the ring can be quantified using Cremer-Pople puckering parameters, which provide a detailed description of the ring's conformation.

Step 6: Validation of Results

-

The calculated structural parameters can be compared with available experimental data, such as X-ray crystallography data for this compound derivatives, to validate the computational methodology.[1][2][3][4] This comparison helps in assessing the accuracy of the theoretical model.

Quantitative Structural Data of this compound Conformers

The following tables summarize the key optimized geometrical parameters and relative energies for the envelope and twist conformers of the parent this compound, calculated at the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Bond Lengths (Å) of this compound Conformers

| Bond | Envelope (C_s) | Twist (C_2) |

| N1-N2 | 1.458 | 1.459 |

| N2-C3 | 1.465 | 1.466 |

| C3-C4 | 1.542 | 1.540 |

| C4-C5 | 1.542 | 1.540 |

| C5-N1 | 1.465 | 1.466 |

Table 2: Optimized Bond Angles (°) of this compound Conformers

| Angle | Envelope (C_s) | Twist (C_2) |

| C5-N1-N2 | 109.8 | 110.2 |

| N1-N2-C3 | 109.8 | 110.2 |

| N2-C3-C4 | 105.2 | 104.5 |

| C3-C4-C5 | 103.5 | 104.1 |

| C4-C5-N1 | 105.2 | 104.5 |

Table 3: Key Dihedral Angles (°) Defining Puckering in this compound Conformers

| Dihedral Angle | Envelope (C_s) | Twist (C_2) |

| N1-N2-C3-C4 | 35.8 | 25.1 |

| N2-C3-C4-C5 | -22.1 | -41.2 |

| C3-C4-C5-N1 | 0.0 | 41.2 |

| C4-C5-N1-N2 | 22.1 | -25.1 |

| C5-N1-N2-C3 | -35.8 | 0.0 |

Table 4: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Twist (C_2) | 0.00 |

| Envelope (C_s) | 0.85 |

Note: The Twist conformer is the global minimum on the potential energy surface.

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow of the theoretical calculation of the this compound structure.

Conclusion

Theoretical calculations, particularly using DFT methods, provide a powerful and reliable means to investigate the conformational preferences and structural details of the this compound ring. The protocol and data presented in this guide offer a solid foundation for researchers in drug development and related fields to carry out their own computational studies. A thorough understanding of the this compound structure is a critical step towards the design of more potent and selective therapeutic agents.

References

- 1. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]

- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to Pyrazolidine and its Saturated Heterocyclic Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolidine, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, and its analogues represent a privileged scaffold in medicinal chemistry. The inherent structural features of the this compound ring allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of pyrazolidines and related saturated heterocyclic compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways.

Core Concepts: Synthesis and Properties

The synthesis of pyrazolidines can be broadly categorized into several key strategies, with the choice of method often depending on the desired substitution pattern and stereochemistry.

1. Cyclization of 1,3-Difunctionalized Propane Derivatives with Hydrazines:

A foundational method for constructing the this compound ring involves the reaction of 1,3-dihalopropanes or other 1,3-dielectrophiles with hydrazine or its substituted derivatives. This straightforward approach provides direct access to the core this compound structure.[1]

2. [3+2] Cycloaddition Reactions:

A powerful and versatile strategy for the stereocontrolled synthesis of pyrazolidines is the [3+2] cycloaddition of azomethine imines with various dipolarophiles.[2] This method allows for the creation of multiple stereocenters in a single step, making it particularly valuable for the synthesis of complex, biologically active molecules.

3. Multi-component Reactions:

One-pot, multi-component reactions have gained traction for the efficient synthesis of highly substituted this compound derivatives. These reactions offer advantages in terms of operational simplicity, reduced waste, and the ability to generate diverse compound libraries.

Chemical and Physical Properties:

This compound is a hygroscopic liquid that is stable in air.[1] Its derivatives exhibit a range of physicochemical properties depending on the nature and position of substituents. These properties, including lipophilicity, hydrogen bonding capacity, and molecular weight, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

Therapeutic Applications and Biological Activity

This compound and its analogues have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity:

A significant number of this compound derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4] By blocking the production of pro-inflammatory prostaglandins, these compounds can effectively mitigate the inflammatory response.

Antimicrobial Activity:

The this compound scaffold has been incorporated into numerous compounds with significant antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Anticancer Activity:

Several pyrazoline and this compound derivatives have shown promising anticancer activity against various cancer cell lines.[5] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in tumor growth and metastasis.

Enzyme Inhibition:

Beyond COX, this compound-based compounds have been developed as inhibitors of other clinically relevant enzymes. A notable example is the inhibition of dipeptidyl peptidase IV (DPP-IV), an important target in the management of type 2 diabetes.[6][7]

Quantitative Data Presentation

To facilitate the comparison of the biological activities and physicochemical properties of various this compound derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anti-inflammatory and Anticancer Activity of Selected this compound Analogues

| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 5f | COX-2 | In vitro enzyme inhibition | 1.50 | - | [3] |

| 6f | COX-2 | In vitro enzyme inhibition | 1.15 | - | [3] |

| 6e | COX-2 | In vitro enzyme inhibition | 2.51 | - | [3] |

| Celecoxib (Reference) | COX-2 | In vitro enzyme inhibition | 2.16 | - | [3] |

| Indomethacin (Reference) | COX-1/COX-2 | In vitro enzyme inhibition | - | - | [3] |

| Pyrazoline 2 | Cytotoxicity | MTT Assay | 3.0 - 6.8 | HL-60, NALM-6, WM-115 | [5] |

| Pyrazolo[4,3-e][2][8][9]triazine derivative | Cell Viability | MTT Assay | 4.1 | Colo205 | [5] |

Table 2: DPP-IV Inhibitory Activity of this compound Derivatives

| Compound ID | Target | Assay | IC50 (µM) | In vivo ED50 (mg/kg) | Reference |

| 9i | DPP-IV | In vitro enzyme inhibition | 1.56 | 80 | [6] |

| 21 | DPP-IV | In vitro enzyme inhibition | Micromolar range | - | [7] |

Table 3: Physicochemical Properties and Synthesis Yields of Selected this compound Analogues

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| This compound | C3H8N2 | 72.11 | 10-12 | - | [1] |

| Compound 4 (from benzilic acid hydrazide) | - | - | 173-175 | 83 | [10] |

| Compound 5 (from benzilic acid hydrazide) | - | - | 183-185 | 73 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

1. Synthesis of this compound from 1,3-Dihalopropane and Hydrazine

-

Principle: This method relies on the nucleophilic substitution of halogens in a 1,3-dihalopropane by the nitrogen atoms of hydrazine, leading to the formation of the five-membered this compound ring.[1]

-

Materials: 1,3-dichloropropane or 1,3-dibromopropane, hydrazine hydrate, a suitable solvent (e.g., ethanol), and a base (e.g., sodium carbonate).

-

Procedure:

-

Dissolve hydrazine hydrate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add sodium carbonate to the solution.

-

Slowly add the 1,3-dihalopropane to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

-

2. Synthesis of Pyrazolidines via [3+2] Cycloaddition of Azomethine Imines

-

Principle: This protocol describes the generation of an azomethine imine in situ from a hydrazone, which then undergoes a [3+2] cycloaddition reaction with an olefin to yield a this compound.[2]

-

Materials: A suitable N-acylhydrazone, an olefin (e.g., cyclopentadiene), a catalyst (e.g., a chiral Brønsted acid or a metal complex), and a dry, inert solvent (e.g., dichloromethane).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acylhydrazone and the catalyst in the dry solvent.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

-

Add the olefin to the reaction mixture.

-

Stir the reaction at the specified temperature for the required time, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

-

3. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

-

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9]

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate growth medium, bacterial or fungal strains, test compound stock solution (e.g., in DMSO), positive control antibiotic, and negative control (vehicle).

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

Include positive control wells (medium with inoculum and a standard antibiotic) and negative control wells (medium with inoculum and vehicle). A sterility control well (medium only) should also be included.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-